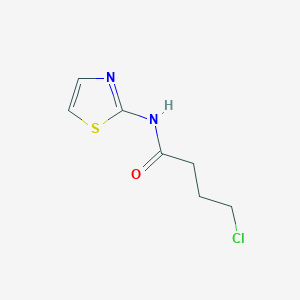

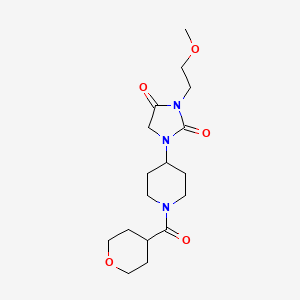

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that is likely to possess a range of biological activities due to the presence of the 1,3,4-thiadiazole moiety. This structural feature is common in compounds with potential antitumor and antimicrobial properties, as seen in similar compounds discussed in the provided papers .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with various reagents to form substituted acetamides, which can then undergo further cyclization to form the desired heterocyclic rings . The synthesis pathways often involve one-pot reactions under mild conditions, which are advantageous for producing a diverse array of products with potential for further chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide often features a 'V' shape with aromatic planes at specific angles, which can influence the compound's intermolecular interactions and, consequently, its biological activity . The presence of substituents like the methoxy group and the cycloheptyl ring can further affect the compound's conformation and binding properties .

Chemical Reactions Analysis

Compounds with the 1,3,4-thiadiazole moiety can participate in various chemical reactions, including cyclization and substitution, to form a wide range of heterocyclic derivatives . These reactions are influenced by the nature of the substituents and the reactive sites available on the molecule, which can lead to the formation of compounds with different rings such as coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would contribute to its polarity, solubility, and potential to form hydrogen bonds and other intermolecular interactions . These properties are crucial for the compound's biological activity and its interaction with biological targets, such as human adenosine A3 receptors, as seen in related compounds .

Relevant Case Studies

In the context of biological activity, similar compounds have been evaluated for their antitumor properties against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, with some showing high inhibitory effects . Additionally, antimicrobial and surface activities have been assessed for related compounds, indicating a potential for diverse applications . The structure-activity relationships of these compounds are essential for understanding their selectivity and potency as antagonists for specific receptors, such as the human adenosine A3 receptor . Moreover, the anticancer properties of related compounds have been characterized, with some showing significant cytotoxicity against different human leukemic cell lines .

Wissenschaftliche Forschungsanwendungen

Selective Antagonists for Human Adenosine A3 Receptors

Thiadiazole derivatives, including compounds similar to N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for their binding affinity and selectivity towards human adenosine A3 receptors. A methoxy group in the phenyl ring and specific acyl substitutions on the thiadiazole template significantly enhance the binding affinity and selectivity for these receptors. The most potent antagonist in this series exhibited a Ki value of 0.79 nM, showing potential in modulating adenosine A3 receptor-mediated signal transduction pathways, which could be relevant for conditions like inflammation and cancer (Jung et al., 2004).

Molecular Modeling and Docking Studies

The thiadiazole derivatives have been subjected to molecular modeling and receptor docking experiments to elucidate the binding mechanisms within the adenosine receptors' pockets. These studies highlight the potential of thiadiazole compounds in drug design, offering insights into their interaction with biological targets and paving the way for the development of new therapeutics (Jung et al., 2004).

Antimicrobial and Anticancer Applications

Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against various microbial strains. This highlights their potential in addressing antimicrobial resistance (Noolvi et al., 2016). Additionally, certain thiadiazole compounds have been identified for their in vitro cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Mohammadi-Farani et al., 2014).

Eigenschaften

IUPAC Name |

N-cycloheptyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQUEBVWBZJLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)

![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)

![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)